Dilmapimod is a medication that has been studied for its potential therapeutic effects in various conditions. Its primary mechanism of action involves inhibiting an enzyme called p38 mitogen-activated protein kinase (p38 MAPK) []. This enzyme plays a crucial role in inflammatory processes and cellular stress responses. By inhibiting p38 MAPK, dilmapimod may offer benefits in conditions characterized by inflammation and tissue damage.
One of the most studied applications of dilmapimod is in the treatment of neuropathic pain. Neuropathic pain arises from damage to nerves and can be a debilitating condition. Studies have investigated dilmapimod's efficacy in managing neuropathic pain associated with various causes, including diabetic neuropathy and post-herpetic neuralgia [, ]. These studies have shown promising results, suggesting that dilmapimod may provide pain relief through its anti-inflammatory properties.
However, further research is necessary to determine the optimal dosage, long-term efficacy, and safety profile of dilmapimod for neuropathic pain management [].
Dilmapimod's anti-inflammatory properties have also been explored in the context of other conditions. Research has investigated its potential role in:
Dilmapimod, also known by its developmental code SB-681323, is a small molecule compound classified as a p38 mitogen-activated protein kinase inhibitor. It has a chemical formula of and an average molecular weight of approximately 456.425 g/mol. This compound was primarily developed by GlaxoSmithKline for its potential therapeutic applications in various inflammatory conditions, including rheumatoid arthritis and chronic obstructive pulmonary disease .
Dilmapimod functions as an inhibitor of the p38 mitogen-activated protein kinase pathway, which plays a critical role in cellular responses to stress and inflammation. The inhibition of this pathway can lead to reduced production of pro-inflammatory cytokines, thereby mitigating inflammatory responses. The specific
The primary biological activity of Dilmapimod is its ability to inhibit p38 MAPK, which is implicated in the regulation of several inflammatory processes. Studies have shown that Dilmapimod can significantly reduce pain intensity and inflammation in models of rheumatoid arthritis and other inflammatory diseases. Its mechanism involves downregulation of cytokines such as tumor necrosis factor-alpha and interleukin-6, which are crucial mediators of inflammation .
Dilmapimod has been investigated for various therapeutic applications, primarily in the treatment of inflammatory diseases such as:
Despite its promise, many clinical trials have been discontinued due to limited efficacy or adverse effects .
Interaction studies have shown that Dilmapimod can modulate the activity of several pathways involved in inflammation. For instance, it has been noted to affect the signaling pathways associated with tumor necrosis factor-alpha and interleukin-1. These interactions suggest that Dilmapimod may not only inhibit p38 MAPK but also influence other related signaling molecules, potentially leading to a broader anti-inflammatory effect .
Dilmapimod shares its mechanism of action with other p38 MAPK inhibitors but is unique due to its specific chemical structure and pharmacological profile. Below is a comparison with similar compounds:
Dilmapimod's distinctiveness lies in its favorable pharmacokinetic properties and specific targeting within the p38 MAPK pathway, making it a subject of interest for further research despite setbacks in clinical trials.
Dilmapimod exhibits the molecular formula C₂₃H₁₉F₃N₄O₃ with a molecular weight of 456.42 grams per mole [1] [2]. The compound presents as a light yellow solid powder under standard conditions [3] [4]. The calculated density of dilmapimod is 1.5 ± 0.1 grams per cubic centimeter, indicating a relatively dense organic solid structure [5].
The thermal properties of dilmapimod include a predicted boiling point of 694.0 ± 65.0 degrees Celsius at 760 millimeters of mercury pressure [5]. The flash point is calculated at 373.5 ± 34.3 degrees Celsius [5]. The vapor pressure at 25 degrees Celsius is extremely low at 0.0 ± 2.3 millimeters of mercury, indicating minimal volatility under ambient conditions [5]. The polarizability value is determined to be 45.1 ± 0.5 × 10⁻²⁴ cubic centimeters [5].
Regarding solubility characteristics, dilmapimod demonstrates limited aqueous solubility, being classified as insoluble in water [6]. However, the compound exhibits moderate solubility in organic solvents. In dimethyl sulfoxide, dilmapimod achieves solubility concentrations ranging from 91 to 125 milligrams per milliliter, with ultrasonic assistance typically required for complete dissolution [7] [6]. The solubility in ethanol is reported at 91 milligrams per milliliter [6]. For optimal stability and preservation, dilmapimod requires storage at minus 20 degrees Celsius for powder formulations and minus 80 degrees Celsius for solution preparations [7] [8].
Property | Value | Reference |
---|---|---|
Molecular Weight | 456.42 g/mol | [1] [2] |
Density | 1.5 ± 0.1 g/cm³ | [5] |
Boiling Point | 694.0 ± 65.0°C at 760 mmHg | [5] |
Flash Point | 373.5 ± 34.3°C | [5] |
Vapor Pressure | 0.0 ± 2.3 mmHg at 25°C | [5] |
DMSO Solubility | 91-125 mg/mL | [7] [6] |
Ethanol Solubility | 91 mg/mL | [6] |
Water Solubility | Insoluble | [6] |
Dilmapimod is characterized by a complex heterocyclic framework built upon a pyrido[2,3-d]pyrimidin-7-one core scaffold [1] [2] [9]. This central bicyclic system represents a fused pyridine-pyrimidine arrangement where the pyridine ring is fused to the pyrimidine ring at positions 2 and 3 [9]. The pyrido[2,3-d]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry, particularly for kinase inhibition applications [9].
The compound incorporates three distinct aromatic ring systems. The primary bicyclic core is substituted at position 8 with a 2,6-difluorophenyl group and at position 4 with a 4-fluoro-2-methylphenyl group [1] [2]. These aromatic substituents contribute significantly to the compound's overall molecular architecture and binding properties. The presence of three strategically positioned fluorine atoms classifies dilmapimod as a trifluorinated compound, with fluorine substitutions at the 2 and 6 positions of one phenyl ring and at the 4 position of the methylphenyl ring [1] [2].
A distinctive structural feature is the 1,3-dihydroxypropan-2-yl amino moiety attached at position 2 of the pyrido[2,3-d]pyrimidine core [1] [2]. This side chain contains two hydroxyl groups positioned at the terminal carbons of the propyl chain, connected through a secondary amino linkage. The carbonyl functionality is integral to the core structure, located at position 7 of the bicyclic system, forming the characteristic pyrimidinone moiety [1] [2].
Structural Component | Description | Location |
---|---|---|
Core Framework | Pyrido[2,3-d]pyrimidin-7-one | Central bicyclic system |
Aromatic Substitution | 2,6-difluorophenyl | Position 8 |
Aromatic Substitution | 4-fluoro-2-methylphenyl | Position 4 |
Amino Side Chain | 1,3-dihydroxypropan-2-yl amino | Position 2 |
Fluorine Atoms | Three fluorine substituents | Phenyl rings |
Carbonyl Group | Pyrimidinone carbonyl | Position 7 |
The systematic International Union of Pure and Applied Chemistry nomenclature for dilmapimod is 8-(2,6-difluorophenyl)-2-[(1,3-dihydroxypropan-2-yl)amino]-4-(4-fluoro-2-methylphenyl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one [1] [2]. This comprehensive name precisely describes the substitution pattern and stereochemical arrangement of all functional groups within the molecular structure.
The compound is officially recognized under multiple regulatory designations. Dilmapimod serves as both the United States Adopted Name and International Nonproprietary Name, reflecting its status in pharmaceutical nomenclature systems [1] [2]. The Chemical Abstracts Service registry number 444606-18-2 provides unique identification within chemical databases [1] [2].
During its research and development phases, dilmapimod has been referenced by several research codes. The primary research designation SB-681323 was assigned during its initial development by the originating pharmaceutical company [1] [2]. Alternative research codes include GW-681323 and GSK-681323, reflecting different stages of corporate development and ownership [1] [2] [10]. The compound has been assigned the Unique Ingredient Identifier Q3238VQW0N by regulatory authorities [1] [2].
The two-dimensional structural representation of dilmapimod reveals a planar arrangement of the central pyrido[2,3-d]pyrimidin-7-one core with extended aromatic substituents [1] [2]. The canonical Simplified Molecular Input Line Entry System representation is CC1=C(C=CC(=C1)F)C2=C3C=CC(=O)N(C3=NC(=N2)NC(CO)CO)C4=C(F)C=CC=C4F, which encodes the complete connectivity pattern [1] [2].
Population pharmacokinetic modeling studies have provided insights into the conformational behavior of dilmapimod in biological systems [12]. The compound demonstrates rapid distribution characteristics following intravenous administration, with quick partitioning into peripheral compartments [12]. The three-compartment pharmacokinetic model suggests that dilmapimod adopts conformations that facilitate tissue penetration while maintaining structural integrity [12].
The International Union of Pure and Applied Chemistry International Chemical Identifier for dilmapimod is InChI=1S/C23H19F3N4O3/c1-12-9-13(24)5-6-15(12)20-16-7-8-19(33)30(21-17(25)3-2-4-18(21)26)22(16)29-23(28-20)27-14(10-31)11-32/h2-9,14,31-32H,10-11H2,1H3,(H,27,28,29) [1] [2]. This identifier provides detailed information about the hydrogen count, connectivity, and tautomeric state of the molecule.
The conformational flexibility of dilmapimod is influenced by the rotatable bonds present in the structure. The dihydroxypropan-2-yl amino side chain exhibits conformational freedom around the carbon-nitrogen and carbon-carbon bonds [12]. The aromatic substituents, while more rigid, can adopt different orientational relationships relative to the central bicyclic core, potentially affecting binding interactions with target proteins [12].
The three-dimensional molecular architecture of dilmapimod is characterized by a relatively rigid central core with flexible peripheral substituents. The pyrido[2,3-d]pyrimidin-7-one scaffold maintains a planar geometry due to the extended conjugated system and aromatic character [1] [9]. The fused bicyclic nature constrains the relative positions of the nitrogen and carbon atoms within the core structure.
The 2,6-difluorophenyl group attached at position 8 of the core can adopt various orientations relative to the central plane. The steric interactions between the fluorine atoms and the adjacent portions of the pyrido[2,3-d]pyrimidine core influence the preferred conformational arrangements [9]. Similarly, the 4-fluoro-2-methylphenyl substituent at position 4 experiences rotational freedom around the carbon-carbon bond connecting it to the bicyclic system.
The 1,3-dihydroxypropan-2-yl amino moiety represents the most conformationally flexible portion of the molecule. The propyl chain can adopt extended, gauche, or folded conformations depending on intramolecular interactions and environmental factors [12]. The two hydroxyl groups provide hydrogen bonding capabilities that may stabilize specific conformational states through intramolecular interactions or interactions with surrounding molecules.
Computational studies suggest that dilmapimod can access multiple low-energy conformational states [12]. The preferred three-dimensional arrangements are influenced by the balance between intramolecular interactions, such as potential hydrogen bonding between the hydroxyl groups and nearby electron-rich regions, and intermolecular interactions with target proteins or solvent molecules. The trifluorinated nature of the compound introduces additional electronic effects that modulate the overall molecular geometry and conformational preferences.
The pyrido[2,3-d]pyrimidine scaffold represents a privileged heterocyclic framework that has garnered significant attention in medicinal chemistry due to its structural similarity to purine bases and versatile biological activities [1] [2]. Multiple synthetic approaches have been developed to access this important pharmacophore, each offering distinct advantages in terms of efficiency, scope, and functional group tolerance.
Preformed Pyrimidine Approaches
The most widely employed synthetic strategies utilize preformed pyrimidine rings as starting materials. Two principal disconnection patterns have been established [3] [4]:
Approach A involves 4-amino-5-bromopyrimidines as key intermediates, typically synthesized from 5-bromo-4-chloropyrimidines through nucleophilic substitution with appropriate amines. This methodology corresponds to C4a-C5 and C7-N8 bond disconnections, with 87% of fully described reactions achieving yields exceeding 60% [3]. A representative example includes the synthesis of palbociclib intermediates, where 5-bromo-2,4-dichloropyrimidine undergoes sequential substitution and palladium-catalyzed coupling reactions [3].
Approach B employs N-substituted pyrimidine-4-amines bearing functional groups (CHO, COOR, or CN) at the C5 position. This strategy enables C5-C6 and C7-N8 bond formations through cyclization reactions. While offering broader substrate scope, this approach typically achieves lower yields (57% of reactions >60%) compared to Approach A [3].
Preformed Pyridone Strategies
Alternative synthetic routes utilize preformed pyridone substrates, offering complementary reactivity patterns [3]. The Victory methodology represents a particularly successful approach, utilizing 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles derived from α,β-unsaturated esters and malononitrile. These reactive intermediates undergo efficient cyclization with guanidine derivatives to afford pyrido[2,3-d]pyrimidines with yields typically exceeding 70% [3].
Modern Synthetic Developments
Contemporary methodologies have introduced significant improvements in efficiency and environmental sustainability:
Microwave-Assisted Synthesis: One-pot three-component reactions of aromatic aldehydes, malononitrile, and 6-aminouracil under microwave irradiation provide rapid access to diverse pyrido[2,3-d]pyrimidine derivatives [1].
Green Chemistry Approaches: Nanocrystalline MgO-catalyzed reactions in water at 80°C offer environmentally benign synthetic pathways with excellent yields [1].
Dilmapimod (SB-681323), developed by SmithKline Beecham as a potent p38 MAPK inhibitor, exemplifies the successful application of pyrido[2,3-d]pyrimidine chemistry in drug development [4] [5]. The compound features a complex substitution pattern requiring careful synthetic planning.
Dilmapimod possesses the molecular formula C23H19F3N4O3 (MW: 456.42 Da) and incorporates several key structural elements [4]:
The synthesis of dilmapimod likely follows established pyrido[2,3-d]pyrimidine synthetic protocols, with key considerations including:
Late-Stage Functionalization: The complex substitution pattern suggests a strategy involving late-stage introduction of the dihydroxypropyl amino group and fluorinated aromatic substituents [6].
Regioselective Modifications: The specific substitution pattern at C2 and C4 positions requires careful control of reaction conditions to achieve desired regioselectivity [6].
Fluorine Introduction: The multiple fluorine atoms likely enhance metabolic stability and modulate physicochemical properties, representing a common optimization strategy in p38 MAPK inhibitor design [6].
Extensive structure-activity relationship (SAR) studies have established key structural requirements for biological activity across different target classes [1] [2] [7].
For p38 MAPK inhibition, several critical structural features have been identified [6] [7]:
Position 6 Substitution: Aryl substituents, particularly ortho-chlorophenyl groups, provide optimal potency. Phenoxy substituents demonstrate excellent kinase selectivity profiles [6].
Position 8 Modifications: The N8 position accommodates diverse substituents, with 2-alkylamino chains showing superior kinase selectivity compared to 2-anilino derivatives [6].
Fluorine Effects: Ortho and para difluoro substitution patterns significantly improve metabolic stability while maintaining potency [6].
Comprehensive SAR studies for tyrosine kinase inhibition reveal [1]:
Core Modifications: Carbonyl groups at C2 position are essential for maximal anticancer activity. The presence of electron-donating groups generally enhances biological activity [1].
Substituent Effects: Dichlorophenyl and tertiary amine functionalities (compound 47), piperazine linkages with acetyl groups (compound 48), and thiophene/phenyl substitutions with fluorine atoms contribute to enhanced kinase inhibition [1].
Selectivity Patterns: Structural modifications can dramatically alter target selectivity, as demonstrated by compounds showing preferences for specific kinase subtypes [1].
Modern drug development requires systematic optimization of synthetic routes to achieve efficiency, cost-effectiveness, and environmental sustainability [8] [9].
Yield Optimization: SciFinder analysis reveals that preformed pyrimidine approaches (Approach A) consistently provide the highest yields, with 87% of reactions exceeding 60% yield [3].
Step Economy: Victory's acyclic strategy offers advantages in step count reduction while maintaining good yields (>70%) [3].
Functional Group Compatibility: Microwave-assisted protocols provide excellent functional group tolerance and enable rapid optimization cycles [1].
Scale-Up Viability: The choice between solid-phase and solution-phase methodologies depends on scale requirements and purification considerations [10].
Green Chemistry Integration: Water-based synthetic protocols using nanocrystalline catalysts represent attractive options for large-scale manufacturing [1].
Atom Economy: Modern synthetic planning increasingly emphasizes atom-economical transformations and waste minimization [9].
Computational Methods: Machine learning approaches are being developed to predict optimal synthetic routes based on efficiency metrics and environmental impact [9].
Template-Based Design: Functional reaction template libraries enable systematic exploration of structure-activity relationships while maintaining synthetic accessibility.
Predictive Modeling: Integration of synthesis planning with property prediction allows simultaneous optimization of synthetic feasibility and biological activity.